1,5-Anhydro-D-glucitol can be synthesized through both enzymatic and chemical methods. The enzymatic route involves the action of specific enzymes that facilitate the conversion of glucose or other substrates into 1,5-anhydro-D-glucitol. For instance, α-1,4-glucan lyase catalyzes the breakdown of polysaccharides to yield this compound .
Chemical synthesis methods have also been developed, which include:
1,5-Anhydro-D-glucitol participates in several chemical reactions typical of sugar alcohols:
The mechanism for these reactions often involves the hydroxyl groups facilitating nucleophilic attacks or serving as sites for oxidation by various reagents .
The mechanism of action for 1,5-anhydro-D-glucitol primarily revolves around its role in glucose metabolism. As a polyol, it serves as an osmotic agent that can influence cellular hydration and osmotic balance. In humans, it is metabolized primarily in the kidneys where it may play a role in regulating blood glucose levels by competing with glucose transporters .
Data indicates that elevated levels of 1,5-anhydro-D-glucitol correlate with lower blood glucose levels in healthy individuals, suggesting its potential utility as a biomarker for glycemic control .
1,5-Anhydro-D-glucitol exhibits several notable physical and chemical properties:
Chemical properties include:
1,5-Anhydro-D-glucitol has several applications in scientific research and industry:
1,5-AG originates primarily from dietary sources (e.g., rice, soy, cereals) and endogenous metabolism. The key endogenous pathway involves the reduction of 1,5-anhydro-D-fructose (1,5-AF), an intermediate derived from glycogenolysis via α-1,4-glucan lyase activity. In vivo studies in microminipigs and humans demonstrate rapid conversion of orally administered 1,5-AF to 1,5-AG, detectable in blood within 0.5–2 hours and peaking in urine at 2 hours. This reduction is catalyzed by NADPH-dependent 1,5-anhydrofructose reductase, yielding plasma 1,5-AG concentrations of ~26.68 ± 11.33 µg/mL in non-diabetic humans [2] [5] [7]. Degradation occurs minimally via non-glycolytic pathways, with <5% excreted unchanged in urine under normoglycemia. Enzymatic assays quantify 1,5-AG using pyranose oxidase (PROD), which specifically oxidizes it to 1,5-anhydrofructose, generating measurable hydrogen peroxide [6].
Table 1: Enzymatic Pathways Involving 1,5-AG
Enzyme | Reaction | Product | Kinetic Parameters |
---|---|---|---|
α-1,4-Glucan Lyase | Glycogen → 1,5-Anhydro-D-fructose | 1,5-AF | Km (starch): ~5 mM |
1,5-Anhydrofructose Reductase | 1,5-AF + NADPH → 1,5-AG | 1,5-AG | Vmax: 25 nmol/min/mg |
Pyranose Oxidase (PROD) | 1,5-AG + O2 → 1,5-AF + H2O2 | H2O2 | Km (1,5-AG): 127 mM |
1,5-AG utilizes facilitative transporters but exhibits distinct kinetics compared to glucose:
Table 2: Transport Kinetics of 1,5-AG Across Systems
Cell/Tissue Type | Transporter | Km (mM) | Inhibition Profile |
---|---|---|---|
Human PMNLs | GLUT-like + Other | 4.93 (High-affinity) | 50% by Cytochalasin B |
50 (Low-affinity) | Unaffected by Cytochalasin B | ||
Rat Renal Tubule | SGLT4 (SLC5A9) | 50 | Phlorizin-sensitive |
K-562 Cells | Specific Carrier | 127 | Resistant to Glucose/Phloridzin |
Renal handling of 1,5-AG underpins its clinical utility as a hyperglycemia biomarker:
Table 3: Renal Reabsorption Dynamics of 1,5-AG and Competitors
Compound Administered | Dose (mmol) | 1,5-AG Excretion (µmol/120 min) | Mechanism |
---|---|---|---|
None (Control) | - | 0.05 ± 0.01 | Baseline reabsorption |
D-Glucose | 3.64 | 3.87 ± 0.61 | SGLT4 competition |
D-Mannose | 3.64 | 2.34 ± 0.43 | Shared transport (SGLT4) |
Fructose | 3.64 | 1.99 ± 0.33 | Shared transport (SGLT4) |
Galactose | 3.64 | 0.08 ± 0.02 | No significant competition |
1,5-AG exhibits notable stability due to its non-reducing nature:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9